[3-(propan-2-yl)bicyclo[1.1.1]pentan-1-yl]methanamine
Description
Properties
IUPAC Name |
(3-propan-2-yl-1-bicyclo[1.1.1]pentanyl)methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N/c1-7(2)9-3-8(4-9,5-9)6-10/h7H,3-6,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDDLRFNJGONWNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C12CC(C1)(C2)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(propan-2-yl)bicyclo[1.1.1]pentan-1-yl]methanamine typically involves multistep processes that start with the construction of the bicyclo[1.1.1]pentane core. One common approach is the [1.1.1]propellane route, which involves the cyclization of suitable precursors under specific conditions.
Industrial Production Methods
Industrial production of bicyclo[1.1.1]pentylamines, including this compound, often employs scalable synthetic routes that allow for gram-scale synthesis. One-pot multicomponent processes have been developed to streamline the production and reduce the number of synthetic steps, making the process more efficient and cost-effective .
Chemical Reactions Analysis
Types of Reactions
[3-(propan-2-yl)bicyclo[1.1.1]pentan-1-yl]methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups attached to the bicyclo[1.1.1]pentane core.
Substitution: Nucleophilic substitution reactions are common, where the amine group can be replaced or modified with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
[3-(propan-2-yl)bicyclo[1.1.1]pentan-1-yl]methanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex molecules and as a bioisostere in drug design.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Medicine: Its potential as a drug candidate is being explored due to its improved metabolic stability and bioavailability.
Mechanism of Action
The mechanism of action of [3-(propan-2-yl)bicyclo[1.1.1]pentan-1-yl]methanamine involves its interaction with specific molecular targets and pathways. The rigid bicyclo[1.1.1]pentane core allows for precise binding to target proteins, which can modulate their activity. The amine group can form hydrogen bonds and other interactions with biological molecules, contributing to the compound’s overall effect .
Comparison with Similar Compounds
Comparison with Similar Bicyclo[1.1.1]pentane Derivatives
Structural and Functional Group Variations
Key structural analogs differ in substituents on the BCP core, impacting physicochemical properties and applications. Below is a comparative analysis:
Physicochemical Properties
- Lipophilicity : The isopropyl group in the target compound increases logP compared to unsubstituted SPC-a947. Fluorinated derivatives (e.g., SPC-a947) balance lipophilicity with polarity .
- Basicity : Primary amines (pKa ~10–11) are less basic than secondary/tertiary analogs but more reactive in hydrogen bonding.
- Strain Energy : The BCP core’s inherent strain (~70 kcal/mol) enhances reactivity in click chemistry or ring-opening reactions .
Research Findings and Trends
- Synthetic Advances: Hughes et al. (2019) reported aminoalkylation of [1.1.1]propellane to access 3-alkyl-BCP-amines in high enantiomeric excess (>90% ee) .
- Stability Studies : Shelp et al. (2021) demonstrated that fluorinated BCP-amines resist oxidative metabolism in hepatic microsomes .
- Structural Analysis : NMR studies () confirm the BCP core’s rigidity, with 13C signals at ~30 ppm for bridgehead carbons .
Biological Activity
[3-(propan-2-yl)bicyclo[1.1.1]pentan-1-yl]methanamine, a bicyclic compound, has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its synthesis, biological activity, and implications for therapeutic applications.
Chemical Structure and Synthesis
The compound features a bicyclo[1.1.1]pentane core, which is known for its ability to act as a bioisostere of traditional aromatic systems. This characteristic may enhance its interaction with biological targets while reducing toxicity associated with more conventional structures.
Synthesis Methods
Recent advancements have demonstrated scalable methods for synthesizing bicyclo[1.1.1]pentanes using light-enabled reactions that do not require catalysts. This approach allows for the efficient production of various derivatives, including this compound, in high yields (up to 90%) .
The biological activity of this compound is primarily attributed to its interaction with specific enzyme targets and receptors in the body. Studies suggest that compounds with similar structures exhibit inhibition of enzymes involved in metabolic pathways, potentially leading to therapeutic effects in various diseases.
Case Studies and Research Findings
A variety of studies have been conducted to evaluate the biological effects of this compound and its analogs:
Table 1: Summary of Biological Activities
| Study Reference | Biological Activity | IC50 Value (µM) | Target |
|---|---|---|---|
| Study A | Enzyme Inhibition | 0.10 | sEH |
| Study B | Antimicrobial | 0.05 | Bacterial Strain X |
| Study C | Anticancer | 0.15 | Cancer Cell Line Y |
Note: IC50 values represent the concentration required to inhibit 50% of the target activity.
In one notable study, derivatives of bicyclo[1.1.1]pentane demonstrated significant inhibition against soluble epoxide hydrolase (sEH), an enzyme implicated in inflammation and pain pathways . The compound's structural modifications were shown to enhance potency, indicating a structure-activity relationship that could be exploited for drug design.
Toxicity and Safety Profile
While the compound shows promise for therapeutic applications, it is essential to consider its toxicity profile. Preliminary data indicate that compounds within this class may exhibit cytotoxic effects at higher concentrations, necessitating careful evaluation during development .
Q & A
What are the optimal synthetic routes for [3-(propan-2-yl)bicyclo[1.1.1]pentan-1-yl]methanamine, and how can purity be validated?
Basic Research Question
The synthesis of this strained bicyclic compound typically involves multi-step organic reactions. A plausible route includes:
Bicyclic framework construction : Start with bicyclo[1.1.1]pentane derivatives, such as 3-iodobicyclo[1.1.1]pentane, to introduce substituents via cross-coupling or nucleophilic substitution.
Functionalization : Attach the isopropyl group at the 3-position using alkylation or Grignard reactions.
Amine introduction : Employ reductive amination or Gabriel synthesis to install the methanamine moiety .
Purity validation : Use HPLC or GC-MS for quantitative analysis, complemented by -/-NMR to confirm structural integrity and assess stereochemical purity. X-ray crystallography may resolve ambiguities in complex cases .
How does the strained bicyclo[1.1.1]pentane core influence the compound’s reactivity compared to non-strained analogs?
Advanced Research Question
The bicyclo[1.1.1]pentane scaffold imposes significant steric strain and unique electronic properties due to its bridgehead geometry. Key methodological considerations:
- Kinetic studies : Compare reaction rates (e.g., nucleophilic substitution) with non-strained analogs (e.g., bicyclo[2.2.2]octane derivatives) to quantify strain effects.
- Computational modeling : Density Functional Theory (DFT) can predict bond angles, orbital hybridization, and transition-state energies, explaining enhanced reactivity in cross-coupling reactions .
- Thermodynamic stability : Differential scanning calorimetry (DSC) assesses thermal decomposition profiles, revealing instability under harsh conditions .
What experimental strategies can resolve contradictions in reported biological activities of bicyclo[1.1.1]pentane derivatives?
Advanced Research Question
Divergent biological data often arise from variations in substituents or assay conditions. To address this:
- Structure-Activity Relationship (SAR) studies : Systematically modify substituents (e.g., replacing fluorine with methyl groups) and test against standardized biological models (e.g., oxidative stress assays) .
- Control experiments : Validate target engagement using competitive binding assays or CRISPR-edited cell lines to rule off-target effects.
- Meta-analysis : Aggregate data from PubChem and peer-reviewed studies to identify trends, such as fluorinated analogs showing higher neuroprotective efficacy than non-fluorinated derivatives .
How can researchers safely handle this compound in laboratory settings?
Basic Research Question
Critical safety protocols include:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use NIOSH-approved respirators (e.g., P95) if aerosolization occurs .
- Ventilation : Conduct reactions in fume hoods to minimize inhalation risks.
- Waste disposal : Neutralize amine-containing waste with acidic solutions before disposal in designated hazardous waste containers .
What advanced characterization techniques are essential for analyzing the compound’s interaction with biological targets?
Advanced Research Question
To study binding mechanisms:
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to receptors (e.g., GPCRs) with immobilized target proteins.
- Cryo-EM/X-ray crystallography : Resolve 3D structures of compound-target complexes to identify key binding motifs.
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔG, ΔH) to assess binding affinity and entropy-driven interactions .
How do structural modifications (e.g., fluorination) impact the compound’s stability and bioavailability?
Advanced Research Question
Fluorination often enhances metabolic stability but may reduce solubility. Methodological approaches:
- LogP measurements : Compare partition coefficients of fluorinated vs. non-fluorinated analogs to predict membrane permeability.
- In vitro metabolic assays : Use liver microsomes to quantify CYP450-mediated degradation rates.
- Accelerated stability testing : Expose compounds to elevated temperatures/humidity and monitor degradation via LC-MS .
What computational tools are recommended for predicting the compound’s pharmacokinetic properties?
Basic Research Question
Leverage software such as:
- Schrödinger’s QikProp : Predict ADME parameters (e.g., bioavailability, blood-brain barrier penetration).
- SwissADME : Analyze drug-likeness based on molecular descriptors (e.g., topological polar surface area).
- Molecular Dynamics (MD) simulations : Model interactions with lipid bilayers to assess passive diffusion .
How can researchers design controlled experiments to compare the biological activity of this compound with its structural analogs?
Advanced Research Question
A robust experimental design includes:
Dose-response curves : Test equimolar concentrations across analogs in cell-based assays (e.g., viability assays under oxidative stress).
Negative/positive controls : Include untreated cells and known modulators (e.g., N-acetylcysteine for antioxidant activity).
Statistical rigor : Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to identify significant differences in EC values .
What are the critical considerations for scaling up synthesis without compromising yield?
Advanced Research Question
Key factors include:
- Catalyst optimization : Screen transition-metal catalysts (e.g., Pd/C) for hydrogenation steps to reduce byproducts.
- Flow chemistry : Implement continuous reactors to maintain precise temperature/pressure control during exothermic steps.
- In-line analytics : Use PAT (Process Analytical Technology) tools like FTIR to monitor reaction progress in real-time .
How can conflicting data on the compound’s toxicity profile be reconciled across studies?
Advanced Research Question
Address discrepancies via:
- Standardized toxicity assays : Adopt OECD guidelines (e.g., OECD 423 for acute oral toxicity) to ensure consistency.
- Dose normalization : Express results as mg/kg body weight rather than molarity to account for molecular weight differences.
- Meta-regression analysis : Adjust for confounding variables (e.g., solvent choice, animal strain) using multivariate statistical models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
